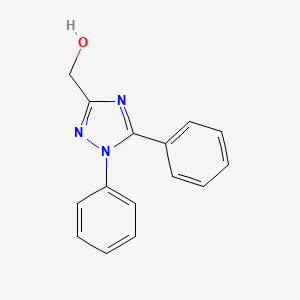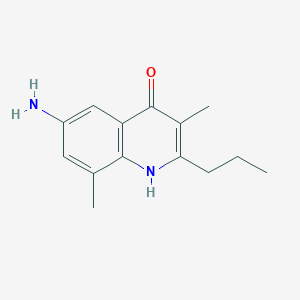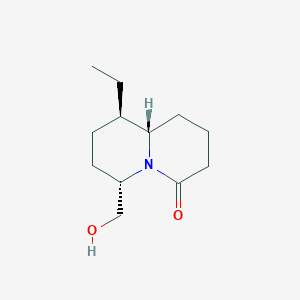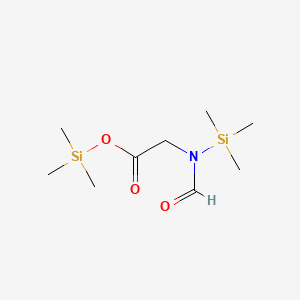
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This specific compound features a butylthiomethyl group and a methyl group attached to the pyrimidine ring, along with a sodiooxy group at position 2. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be achieved through several synthetic routes. One common method involves the reaction of a pyrimidine precursor with butylthiomethyl chloride and sodium hydroxide under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These methods often require precise control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Analyse Chemischer Reaktionen
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The sodiooxy group can be substituted with other nucleophiles such as halides, amines, or thiols under appropriate conditions, leading to the formation of various substituted pyrimidine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex pyrimidine derivatives. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies. Its unique structure allows for interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. Researchers explore its effects on cellular pathways and its ability to modulate biological processes.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used. Researchers study these interactions to understand the compound’s effects and to develop new therapeutic strategies.
Vergleich Mit ähnlichen Verbindungen
5-(Butylthiomethyl)-5-methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione can be compared with other similar compounds, such as:
5-Methyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: This compound lacks the butylthiomethyl group, making it less hydrophobic and potentially altering its biological activity.
5-(Butylthiomethyl)-5-methyl-2-hydroxy-4,6(1H,5H)-pyrimidinedione: The presence of a hydroxy group instead of a sodiooxy group can affect the compound’s reactivity and solubility.
5-(Butylthiomethyl)-5-methyl-2-chloro-4,6(1H,5H)-pyrimidinedione: The chloro group can make the compound more reactive towards nucleophiles, leading to different substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Researchers explore these properties to develop new applications and to understand the compound’s potential in various fields.
Eigenschaften
Molekularformel |
C10H16N2O3S |
|---|---|
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
5-(butylsulfanylmethyl)-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3S/c1-3-4-5-16-6-10(2)7(13)11-9(15)12-8(10)14/h3-6H2,1-2H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
SHJUSTOVABHKDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSCC1(C(=O)NC(=O)NC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)





![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)

